Glycidyl Eicosapentaenoate-d5
Description
Foundational Concepts of Stable Isotope-Labeled Lipid Standards
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govhwb.gov.in In lipidomics, these labeled lipids are considered the gold standard for internal standards in mass spectrometry-based analyses. nih.gov Their chemical and physical properties are nearly identical to their naturally occurring, unlabeled counterparts, ensuring they behave similarly during sample extraction and analysis. caymanchem.com This similarity allows for accurate quantification of endogenous lipids and helps to correct for variability in sample preparation and instrument response. caymanchem.comavantiresearch.com
The use of stable isotope-labeled standards enhances the reproducibility and accuracy of both targeted and untargeted lipid profiling workflows. avantiresearch.com These standards are available for a wide range of lipid classes, including fatty acids, glycerolipids, phospholipids (B1166683), and sphingolipids, with various labeling patterns to suit different research needs. isotope.comotsuka.co.jp
Contextualization within Epoxidized Fatty Acid Ester Biochemistry and Metabolism
Glycidyl (B131873) Eicosapentaenoate-d5 is an epoxy fatty acid ester. chembk.com Epoxidized fatty acids are formed when the double bonds of unsaturated fatty acids, like eicosapentaenoic acid (EPA), are oxidized. nih.gov This process can occur enzymatically, often mediated by cytochrome P450 (CYP) enzymes. nih.gov The resulting epoxy fatty acids are bioactive lipid mediators involved in various physiological processes.
A key aspect of their metabolism is the action of soluble epoxide hydrolase (sEH), an enzyme that converts epoxy fatty acids into their corresponding vicinal diols. nih.govnih.gov This conversion is significant because the biological activities of the diols can differ substantially from the parent epoxides. nih.gov The study of epoxy fatty acid ester metabolism is crucial for understanding their roles in health and disease. Research has shown that these compounds and their metabolites are involved in inflammation and pain signaling. nih.gov
The metabolism of epoxy fatty esters has been investigated using purified enzymes from both mouse and human liver, confirming the rapid turnover of these compounds into their diol metabolites. nih.gov This rapid metabolism suggests that epoxy fatty acids are endogenous substrates for cytosolic epoxide hydrolase. nih.gov
Research Significance of Deuterium Labeling for Eicosapentaenoate Derivatives
Deuterium labeling of eicosapentaenoate derivatives, such as in Glycidyl Eicosapentaenoate-d5, holds significant value for several research applications. The primary advantage of using deuterium-labeled compounds is their utility as tracers in metabolic studies. nih.govthalesnano.com By introducing a deuterium-labeled precursor into a biological system, researchers can track its conversion into various metabolites using mass spectrometry. nih.gov This allows for the detailed investigation of metabolic pathways, including the biosynthesis, interconversion, and degradation of lipids. nih.gov
Specifically, deuterium labeling is a powerful technique for:
Investigating reaction mechanisms: The kinetic isotope effect, where the C-D bond is stronger and thus slower to break than a C-H bond, can provide insights into the rate-limiting steps of enzymatic reactions. nih.govresearchgate.net
Elucidating metabolic pathways: Tracing the deuterium label allows for the identification of novel metabolites and the clarification of complex metabolic networks. nih.govthalesnano.com
Accurate quantification: As internal standards, deuterium-labeled compounds improve the precision of quantitative lipidomic analyses. thalesnano.com
Structure
2D Structure
Properties
Molecular Formula |
C23H34O3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
InChI Key |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)[2H] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Glycidyl Eicosapentaenoate D5
Synthetic Routes for Glycidyl (B131873) Ester Formation
The formation of the glycidyl ester bond is the core of the synthesis, linking the deuterated eicosapentaenoic acid (EPA) backbone to a glycidol (B123203) moiety. Both chemical and enzymatic methods can be employed for this esterification process.
Chemical synthesis often involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent. A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under mild conditions. rug.nl This approach is effective for esterifying sensitive molecules like polyunsaturated fatty acids. rug.nl
Alternatively, enzymatic synthesis offers a high degree of specificity and milder reaction conditions. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are frequently used to catalyze the esterification between a fatty acid or its methyl ester and glycidol. nih.gov Enzymatic routes can be conducted at lower temperatures, minimizing potential side reactions or degradation of the polyunsaturated fatty acid chain. nih.govmdpi.com The reaction can proceed via direct esterification of the free fatty acid or through transesterification from a fatty acid methyl ester, where methanol (B129727) is removed to drive the reaction to completion. nih.gov
The primary precursors for the synthesis are Eicosapentaenoic Acid-d5 (EPA-d5) and glycidol. EPA-d5 is selected for its utility as an internal standard in mass spectrometry, where the mass shift provided by the deuterium (B1214612) atoms allows for clear differentiation from its unlabeled analogue. google.com Glycidol provides the reactive epoxide ring that defines the "glycidyl" part of the final compound.
Optimization of the reaction is critical for maximizing yield and purity. Key parameters to control include:
Molar Ratio: A slight excess of one reactant, typically the fatty acid, may be used to ensure complete conversion of the limiting reagent. rug.nl For instance, a 1.2 equivalent of the fatty acid to glycidol can be employed. rug.nl
Catalyst: In chemical synthesis, the choice and amount of coupling agents (e.g., DCC) and catalysts (e.g., DMAP) are crucial. rug.nl For enzymatic reactions, the concentration of the lipase and its immobilization support affect reaction rates. nih.gov
Temperature: Chemical esterifications are often performed at room temperature, while enzymatic reactions might be conducted at slightly elevated temperatures (e.g., 46-70 °C) to enhance enzyme activity without causing denaturation. nih.gov
Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Heptane is a suitable solvent for certain esterification reactions. rug.nl
Reaction Time: The reaction is monitored over time (e.g., 14-24 hours) until completion, which can be assessed using techniques like thin-layer chromatography (TLC). rug.nlnih.gov
Table 1: Comparison of Synthetic Parameters for Glycidyl Ester Formation
| Parameter | Chemical Synthesis (e.g., Steglich) | Enzymatic Synthesis (e.g., Novozym 435) |
|---|---|---|
| Precursors | Eicosapentaenoic Acid-d5, Glycidol | Eicosapentaenoic Acid-d5 or its methyl ester, Glycidol |
| Catalyst/Reagent | DCC, DMAP | Immobilized Lipase (e.g., Novozym 435) |
| Typical Temperature | Room Temperature | 40-70 °C |
| Reaction Time | Variable (typically hours) | 14-24 hours |
| Key Advantage | Well-established, versatile | Mild conditions, high specificity |
When a fatty acid is esterified to glycidol, the central carbon of the glycerol (B35011) backbone becomes a chiral center. nih.gov Therefore, controlling the stereochemistry is an important consideration for producing a specific stereoisomer. The use of an enantiomerically pure precursor, such as (S)-glycidol or (R)-glycidol, is a direct method to ensure the stereochemical integrity of the final product. rug.nl For example, the esterification of a fatty acid with (S)-glycidol will yield the corresponding (S)-glycidyl ester. rug.nl
Furthermore, certain catalytic systems can influence the stereochemical outcome. Chiral catalysts, such as specific cobalt-salen complexes, have been used in the ring-opening of glycidyl ethers, demonstrating the potential for stereoselective control in related reactions involving the glycidyl moiety. rug.nl For research-grade compounds, establishing a defined stereochemistry is often crucial for understanding its biological interactions and metabolic fate.
Deuterium Isotope Incorporation Strategies
The "-d5" designation in Glycidyl Eicosapentaenoate-d5 indicates the presence of five deuterium atoms. In polyunsaturated fatty acids (PUFAs) like EPA, deuterium is strategically incorporated to enhance the molecule's resistance to oxidation. nih.gov This is achieved by replacing hydrogen atoms at the bis-allylic positions—the CH2 groups located between two double bonds—which are particularly susceptible to hydrogen abstraction, the rate-limiting step in lipid peroxidation. nih.govmonash.edu The heavier deuterium atom forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect, which slows down the oxidation process. wikipedia.org
Achieving site-specific or "regiospecific" deuteration is essential to ensure the deuterium atoms are placed at the intended bis-allylic positions for maximal protective effect. nih.gov Modern synthetic chemistry offers efficient catalytic protocols for this purpose. monash.eduresearchgate.net These methods often employ transition metal catalysts, such as those based on ruthenium, in combination with a deuterium source. researchgate.net
Deuterium oxide (D₂O) is commonly used not only as the source of the deuterium isotope but also as a critical component in the reaction mechanism that helps prevent the formation of undesired side products. monash.eduresearchgate.net This allows for a thermodynamically controlled and highly specific exchange of hydrogen for deuterium at the vulnerable bis-allylic sites of the PUFA backbone. researchgate.net For eicosapentaenoic acid, this targeted deuteration results in a more stable molecule that retains its essential biochemical properties while being less prone to oxidative degradation. nih.gov
The effectiveness of a deuterated standard depends on its isotopic purity, which refers to the percentage of molecules in the sample that contain the desired number of deuterium atoms. rsc.org The synthesis of deuterated compounds inevitably produces a mixture of isotopologues (molecules with different numbers of deuterium atoms) and isotopomers (molecules with the same number of deuterium atoms at different positions). bvsalud.org
Table 2: Example Isotopic Distribution Analysis for a Deuterated Compound
| Isotopologue | Description | Example Relative Abundance (%) |
|---|---|---|
| d0 | Unlabeled compound | 0.5% |
| d1 | Compound with 1 Deuterium | 1.0% |
| d2 | Compound with 2 Deuteriums | 1.5% |
| d3 | Compound with 3 Deuteriums | 2.0% |
| d4 | Compound with 4 Deuteriums | 5.0% |
| d5 | Target Compound with 5 Deuteriums | 90.0% |
Advanced Purification and Structural Elucidation for Research-Grade this compound
Following synthesis, the crude product is a mixture containing the desired this compound, unreacted precursors, catalysts, and side products. Achieving the high purity required for a research-grade standard necessitates advanced purification and rigorous structural confirmation.
Purification is commonly achieved using column chromatography on silica (B1680970) gel. rug.nl This technique separates compounds based on their polarity, allowing for the isolation of the target glycidyl ester from other components in the reaction mixture. The choice of solvent system (eluent) is optimized to achieve the best separation. rug.nl
Once purified, the structural identity and integrity of the molecule must be confirmed. A combination of spectroscopic techniques is employed for this purpose:
High-Resolution Mass Spectrometry (HR-MS): This is a critical tool for confirming the elemental composition and isotopic purity of the compound. nih.gov HR-MS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. It also resolves the isotopic distribution, allowing for precise quantification of the deuteration level. rsc.orgresearchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess purity and provide fragmentation data that further supports the structural assignment. nih.gov
Table 3: Analytical Techniques for Purification and Elucidation
| Technique | Purpose | Information Obtained |
|---|---|---|
| Silica Gel Column Chromatography | Purification | Isolation of the target compound from impurities. |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of the chemical structure, functional groups, and position of deuterium labels. |
| High-Resolution Mass Spectrometry (HR-MS) | Structural & Purity Analysis | Accurate mass for molecular formula confirmation; Isotopic distribution for purity assessment. |
Advanced Analytical Applications of Glycidyl Eicosapentaenoate D5 in Quantitative Lipidomics
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) is a cornerstone of lipidomics, offering high sensitivity and selectivity for the analysis of complex lipid mixtures. aspariaglycomics.comnih.gov When coupled with chromatographic separation, MS enables the identification and quantification of hundreds to thousands of individual lipid species. nih.gov The use of stable isotope-labeled internal standards, such as Glycidyl (B131873) Eicosapentaenoate-d5, is a key strategy for achieving accurate quantification in these sophisticated analytical workflows. nih.govrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation
LC-MS is a powerful and widely used platform for lipid analysis. nih.gov Method development involves optimizing both the chromatographic separation and the mass spectrometric detection to achieve the desired sensitivity, specificity, and throughput. frontiersin.org For the analysis of eicosapentaenoic acid and its derivatives, reversed-phase chromatography using a C18 column is commonly employed. nih.govlipidmaps.org This technique separates lipids based on their hydrophobicity. algimed.com
The mobile phase composition, typically a gradient of aqueous and organic solvents like acetonitrile (B52724) and methanol (B129727) with additives such as ammonium (B1175870) acetate (B1210297) or formic acid, is crucial for achieving good chromatographic resolution and enhancing ionization efficiency in the mass spectrometer. nih.govmdpi.com Validation of an LC-MS method is essential to ensure its reliability and includes the assessment of linearity, accuracy, precision, and sensitivity (limits of detection and quantification). frontiersin.orgnih.gov Deuterated internal standards like Glycidyl Eicosapentaenoate-d5 are introduced into samples at the beginning of the workflow to account for any sample loss during extraction and variability in instrument response. nih.gov
Table 1: Typical Parameters for LC-MS Method Validation
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | > 0.99 |
| Accuracy (% Bias) | The closeness of the measured value to the true value. | Within ±15-20% |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15-20% |
| Recovery (%) | The efficiency of the extraction procedure. | 70-120% |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10 |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of fatty acids, including eicosapentaenoic acid. nih.govnih.gov A critical step in GC-MS analysis of non-volatile compounds like fatty acids is derivatization, which converts them into volatile and thermally stable derivatives. nih.govmdpi.com For fatty acids, this is commonly achieved by converting them into fatty acid methyl esters (FAMEs) through esterification. indexcopernicus.comijpras.com
The resulting FAMEs are then separated on a capillary column, often with a polar stationary phase, and detected by the mass spectrometer. nih.govijpras.com The selection of the appropriate internal standard is crucial for accurate quantification. nih.gov While this compound is a glycidyl ester, its fatty acid component, eicosapentaenoic acid, can be analyzed by GC-MS after hydrolysis and derivatization. In such cases, a deuterated fatty acid standard would be used.
Targeted Analysis using Multiple Reaction Monitoring (MRM) with Deuterated Internal Standards
Targeted lipidomics aims to quantify a predefined set of lipid molecules with high sensitivity and specificity. mdpi.com Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for targeted quantification. algimed.comnih.gov This technique involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then detecting a specific product ion in the third quadrupole. nih.gov This highly specific detection method significantly reduces background noise and enhances sensitivity. algimed.com
The use of stable isotope-labeled internal standards, such as this compound, is integral to MRM-based quantification. nih.govnih.gov The deuterated standard co-elutes with the endogenous (unlabeled) analyte and undergoes the same ionization and fragmentation processes. youtube.com By monitoring the MRM transitions for both the analyte and the internal standard, the ratio of their signals can be used to accurately calculate the concentration of the analyte, correcting for variations in sample preparation and instrument performance. nih.govyoutube.com This approach provides a robust and reliable method for quantifying specific lipids in complex biological matrices. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the most accurate and precise quantification of analytes. youtube.com This technique relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. youtube.com this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart in IDMS workflows.
Calibration Curve Generation and Linearity Assessment
For absolute quantification, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the unlabeled analyte, each spiked with a constant concentration of the deuterated internal standard, such as this compound. The ratio of the analytical response of the analyte to that of the internal standard is plotted against the concentration of the analyte. mdpi.com
The linearity of the calibration curve is a critical parameter and is typically assessed by the coefficient of determination (R²), which should ideally be close to 1.0. researchgate.net A linear response indicates that the method is proportional over the tested concentration range.
Table 2: Example of Data for Calibration Curve Generation
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,500,123 | 0.010 |
| 5 | 76,543 | 1,510,456 | 0.051 |
| 10 | 155,876 | 1,498,765 | 0.104 |
| 50 | 789,321 | 1,505,678 | 0.524 |
| 100 | 1,567,890 | 1,499,543 | 1.046 |
| 500 | 7,987,654 | 1,501,234 | 5.321 |
Accuracy and Precision Evaluation of this compound as an Internal Standard
The use of a high-quality internal standard like this compound is fundamental to achieving high accuracy and precision in quantitative lipidomics. rsc.orgunivie.ac.at Accuracy refers to the closeness of a measured value to the actual concentration, while precision reflects the reproducibility of the measurement. mdpi.com
To evaluate accuracy and precision, quality control (QC) samples at different concentration levels (low, medium, and high) are prepared and analyzed alongside the calibration standards and unknown samples. The concentrations of the analytes in the QC samples are then calculated using the calibration curve.
The accuracy is typically expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). mdpi.comresearchgate.net The use of a deuterated internal standard like this compound helps to minimize analytical variability, leading to improved accuracy and precision. researchgate.net
Table 3: Illustrative Accuracy and Precision Data
| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| Medium | 50 | 51.2 ± 2.1 | 102.4 | 4.1 |
| High | 400 | 395.6 ± 15.8 | 98.9 | 4.0 |
Chromatographic Separation Optimizations for Complex Lipid Matrices
Effective chromatographic separation prior to mass spectrometric analysis is essential for accurate lipid quantitation. The enormous diversity of lipids, ranging from nonpolar triglycerides to polar phospholipids (B1166683), and the prevalence of isomers, necessitates tailored chromatographic strategies. nih.govbiocompare.com The primary goal is to reduce the complexity of the sample introduced into the mass spectrometer at any given time, thereby minimizing matrix effects and improving the signal-to-noise ratio for low-abundance species. This compound is designed to co-elute with its non-labeled endogenous counterparts, ensuring that it experiences similar ionization effects and providing a reliable basis for quantification. nih.govresearchgate.net
The choice between reversed-phase (RP) and normal-phase (NP) chromatography depends on the specific goals of the lipidomic analysis. Each modality offers a different dimension of separation.
Reversed-Phase (RP) Chromatography: This is the most common approach for lipidomic profiling, separating molecules based on their hydrophobicity. researchgate.netmdpi.com In RP-HPLC, lipids are separated based on the chain length and degree of unsaturation of their fatty acyl components. researchgate.netnih.gov Longer, more saturated fatty acid chains have stronger interactions with the nonpolar stationary phase (e.g., C18), resulting in longer retention times. Conversely, shorter or more unsaturated fatty acids, like eicosapentaenoic acid (20:5), are more polar and elute earlier. researchgate.net When using this compound as an internal standard, it will have a nearly identical retention time to its non-deuterated analog, allowing for accurate quantification of EPA-containing monoacylglycerols.
Illustrative RP-HPLC Elution Order of Glycidyl Esters:
| Compound | Structure | Expected Relative Retention Time |
|---|---|---|
| Glycidyl Linolenate | C18:3 | Shortest |
| Glycidyl Eicosapentaenoate | C20:5 | Short |
| Glycidyl Linoleate | C18:2 | Intermediate |
| Glycidyl Oleate | C18:1 | Long |
This table illustrates the principle that for a similar carbon number, a higher degree of unsaturation leads to earlier elution in reversed-phase chromatography.
Normal-Phase (NP) Chromatography: This technique separates lipids into distinct classes based on the polarity of their head groups. nih.govtandfonline.comnih.gov A polar stationary phase (e.g., silica) is used with a nonpolar mobile phase. nih.gov Nonpolar lipids, such as cholesteryl esters and triglycerides, elute first, followed by lipids of increasing polarity like diglycerides, free fatty acids, and finally, the highly polar phospholipids. nih.govsemanticscholar.orgmdpi.com This approach is highly effective for isolating specific lipid classes for further analysis. nih.gov In an NP system, this compound would co-elute with other monoacylglycerols, providing a class-specific internal standard for this group of lipids. nih.gov
Typical NP-HPLC Elution Order by Lipid Class:
| Elution Order | Lipid Class |
|---|---|
| 1 | Cholesteryl Esters (CE) |
| 2 | Triacylglycerols (TAG) |
| 3 | Diacylglycerols (DAG) |
| 4 | Cholesterol |
| 5 | Monoacylglycerols (MAG) |
| 6 | Phosphatidylethanolamine (PE) |
This table shows a generalized elution order from least polar to more polar lipid classes in normal-phase chromatography.
A primary challenge in lipidomics is the differentiation of isomers—molecules with the same chemical formula but different structures. nih.govbiocompare.comnih.gov These include positional isomers (e.g., variation in double bond location) and stereoisomers (e.g., cis/trans configurations). nih.govsciex.com Such subtle structural differences can impart distinct biological functions, making their resolution critical.
Reversed-phase chromatography can successfully separate certain types of isomers. For instance, trans fatty acid esters are generally less polar than their cis counterparts and thus have longer retention times on RP columns, enabling their separation. nih.gov Similarly, positional isomers of unsaturated fatty acids can sometimes be resolved, with the elution order depending on the double bond's position relative to the end of the acyl chain. jsbms.jpjst.go.jp
However, many isomers, particularly those with double bonds in close proximity or regioisomers like sn-1 vs. sn-2 positional isomers in glycerolipids, are often difficult to resolve by chromatography alone. aocs.orgchemrxiv.org They may co-elute from the column, making their individual quantification impossible without a downstream technique that can differentiate them.
This is where the synergy between high-resolution chromatography and mass spectrometry, anchored by a reliable internal standard like this compound, becomes indispensable. While the chromatography may not separate all isomers of an EPA-containing lipid, the mass spectrometer can detect the specific mass of the target analyte. The deuterated standard, which co-elutes with the analyte, corrects for any variability during sample preparation and ionization, allowing for the accurate quantification of the target lipid even in the presence of co-eluting, non-labeled isomers. nih.govnih.gov
Illustrative Chromatographic Challenge: Co-elution of Positional Isomers
| Analyte | Structure | Typical RP-HPLC Retention Time (min) | Resolution Status |
|---|---|---|---|
| Glycidyl Eicosapentaenoate (EPA) | C20:5 (n-3) | 15.2 | - |
| This compound | C20:5 (n-3) -d5 | 15.2 | Co-elutes with Analyte |
| Isomer A (Positional Isomer) | C20:5 (n-6) | 15.3 | Partial Separation |
This illustrative table highlights how an internal standard like this compound co-elutes perfectly with its target analyte, while structurally similar isomers may be partially or fully separated, demonstrating a common scenario in complex lipid analysis.
Mechanistic Investigations of Epoxidized Fatty Acid Ester Metabolism and Reactivity
Elucidation of Enzymatic Transformations of Glycidyl (B131873) Eicosapentaenoate-d5
Glycidyl Eicosapentaenoate-d5, a deuterated glycidyl ester of eicosapentaenoic acid, undergoes a series of enzymatic transformations upon entering a biological system. The initial and most significant metabolic step is the hydrolysis of the ester bond, which liberates deuterated eicosapentaenoic acid (EPA-d5) and glycidol (B123203). nih.govnih.gov This enzymatic cleavage is primarily carried out by a class of enzymes known as lipases and esterases. nih.govmonash.edu
Following the initial hydrolysis, the two resulting molecules, EPA-d5 and glycidol, enter their respective metabolic pathways. The deuterated EPA serves as a tracer to follow the intricate network of fatty acid metabolism, while glycidol is further processed by other biotransforming enzymes.
Role of Epoxide Hydrolases and Other Biotransforming Enzymes
The glycidol released from the hydrolysis of this compound is a reactive molecule containing an epoxide ring. This epoxide moiety is a primary target for detoxification enzymes. Epoxide hydrolases (EHs) are a key family of enzymes involved in the metabolism of epoxides. wikipedia.org These enzymes catalyze the hydrolysis of the epoxide ring, converting glycidol into glycerol (B35011). mdpi.com There are two main forms of epoxide hydrolases that could be involved: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov
In addition to epoxide hydrolases, another major pathway for the detoxification of epoxides is through conjugation with glutathione (B108866) (GSH). researchgate.netnih.govnih.gov This reaction is catalyzed by glutathione S-transferases (GSTs), a diverse family of enzymes that play a critical role in cellular protection against electrophilic compounds. researchgate.netresearchgate.netyoutube.com The conjugation of glycidol with GSH results in the formation of a more water-soluble and readily excretable compound. nih.gov
The EPA-d5 component, once liberated, is subject to the same enzymatic machinery as endogenous EPA. This includes:
Cyclooxygenases (COX) and Lipoxygenases (LOX) , which convert EPA into various eicosanoids such as prostaglandins (B1171923) and leukotrienes.
Cytochrome P450 (CYP) enzymes , which can introduce epoxide groups onto the fatty acid chain, forming epoxyeicosatetraenoic acids (EEQs). These epoxides are subsequently substrates for soluble epoxide hydrolase (sEH), which converts them to their corresponding diols.
Identification of Metabolites and Downstream Products using Deuterated Probes
The incorporation of a deuterium (B1214612) label (d5) in the eicosapentaenoic acid moiety of this compound is a powerful tool for tracing its metabolic fate. The stable isotope label allows for the differentiation of the administered EPA from the endogenous pool. By using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify the various metabolites of EPA-d5. acs.orgnih.govnih.govnih.govnih.govresearchgate.net
The deuterium label is retained in the downstream metabolites, enabling the mapping of EPA's metabolic pathways. These pathways include:
Chain elongation and shortening: The conversion of EPA-d5 to other fatty acids.
Desaturation: The introduction of additional double bonds.
Beta-oxidation: The breakdown of the fatty acid for energy production.
Incorporation into complex lipids: The esterification of EPA-d5 into phospholipids (B1166683), triglycerides, and cholesterol esters.
The table below provides a representative list of potential deuterated metabolites that could be identified following the administration of this compound.
| Metabolite Class | Specific Metabolite (Deuterated) | Analytical Method |
|---|---|---|
| Free Fatty Acids | Eicosapentaenoic Acid-d5 (EPA-d5) | GC-MS, LC-MS/MS |
| Eicosanoids | Prostaglandin E3-d5 (PGE3-d5) | LC-MS/MS |
| Eicosanoids | Leukotriene B5-d5 (LTB5-d5) | LC-MS/MS |
| Epoxidized Fatty Acids | Epoxyeicosatetraenoic Acid-d5 (EEQ-d5) | LC-MS/MS |
| Complex Lipids | Phosphatidylcholine containing EPA-d5 | LC-MS/MS |
| Complex Lipids | Triglyceride containing EPA-d5 | LC-MS/MS |
Non-Enzymatic Reactions and Chemical Stability in Biological Milieu
Beyond enzymatic transformations, the chemical stability of this compound in a biological environment is an important consideration. A "biological milieu" is typically characterized by a near-neutral pH (around 7.4) and a constant temperature of 37°C. Under these conditions, the ester linkage of the molecule can undergo slow, non-enzymatic hydrolysis. However, this process is generally much slower than enzyme-catalyzed hydrolysis. researchgate.netnih.gov
The epoxide ring of the glycidyl group is susceptible to nucleophilic attack. In an aqueous environment, this can lead to the opening of the epoxide ring to form a diol, a reaction that can occur non-enzymatically, albeit at a slow rate at physiological pH. The presence of various nucleophiles in the biological milieu, such as water, amines, and thiols, can contribute to the non-enzymatic degradation of the glycidyl moiety. The stability of glycidyl esters can also be influenced by storage conditions, with degradation observed at lower temperatures in some contexts. researchgate.netresearchgate.netdntb.gov.ua
The table below summarizes the potential non-enzymatic reactions of this compound.
| Reaction Type | Description | Influencing Factors |
|---|---|---|
| Ester Hydrolysis | Slow cleavage of the ester bond to release EPA-d5 and glycidol. | pH, temperature |
| Epoxide Ring Opening | Nucleophilic attack on the epoxide ring of the glycidyl moiety. | Presence of nucleophiles (e.g., water) |
Tracing of Eicosapentaenoic Acid (EPA) Metabolism through Glycidyl Ester Intermediates
This compound serves as an effective tool for tracing the metabolic pathways of eicosapentaenoic acid. By introducing a deuterated version of EPA in the form of a glycidyl ester, researchers can overcome challenges associated with the delivery of free fatty acids, which can be rapidly metabolized or may have limited bioavailability. The glycidyl ester can be considered a prodrug that facilitates the delivery of EPA-d5 to cells and tissues. ucl.ac.bescispace.com
Once inside the biological system, the enzymatic hydrolysis of the ester bond releases EPA-d5, which then participates in the full spectrum of EPA's metabolic pathways. The deuterium label allows for the precise tracking of the movement of EPA-d5 and its conversion into a variety of bioactive molecules. This approach provides valuable insights into:
The rate of incorporation of EPA into different lipid pools.
The flux through various metabolic pathways, such as the synthesis of eicosanoids.
The competition between EPA and other fatty acids, like arachidonic acid, for enzymatic processing.
The use of such deuterated probes is instrumental in constructing a detailed picture of the complex and dynamic nature of fatty acid metabolism and its role in health and disease.
Biochemical and Cellular Research Applications
In Vitro Studies on Cellular Uptake and Processing of Epoxidized Fatty Acid Esters
The study of how cells absorb and metabolize fatty acids is crucial for understanding normal physiology and various disease states. Glycidyl (B131873) Eicosapentaenoate-d5 serves as a specialized probe in these investigations. The cellular uptake of long-chain fatty acids is understood to be a facilitated process rather than simple diffusion nih.gov. By using a labeled compound like Glycidyl Eicosapentaenoate-d5, researchers can trace its movement across the cell membrane and subsequent intracellular fate.
In a typical in vitro experiment, cultured cells, such as hepatocytes (e.g., HepG2 cells) or endothelial cells, are incubated with this compound. At various time points, the cells are harvested, and lipids are extracted. The presence of the deuterium-labeled compound and its metabolites can be quantified using mass spectrometry. This allows for the precise measurement of uptake kinetics and the identification of metabolic products. For instance, studies on similar compounds like cis-9,10-epoxystearic acid in HepG2 cells have shown that epoxidized fatty acids can influence intracellular lipid accumulation and metabolism researchgate.net.
The glycidyl ester moiety may influence the mechanism and rate of uptake compared to the free fatty acid form. Furthermore, the epoxide group is a key site for metabolic transformation. A primary metabolic route for epoxy fatty acids is hydration to their corresponding diols, a reaction catalyzed by the soluble epoxide hydrolase (sEH) enzyme nih.govresearchgate.net. By monitoring the conversion of this compound to its diol form, researchers can assess the activity of sEH within specific cell types.
Table 1: Experimental Parameters for Cellular Uptake Studies
| Parameter | Description | Example |
|---|---|---|
| Cell Line | The type of cells used in the study. | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Labeled Compound | The specific isotopically labeled lipid being studied. | This compound |
| Incubation Time | The duration for which cells are exposed to the compound. | 0.5, 1, 2, 4, and 8 hours |
| Analytical Method | The technique used to detect and quantify the labeled compound and its metabolites. | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Key Measurement | The primary outcome being measured. | Intracellular concentration of this compound and its diol metabolite. |
Investigation of Lipid Signaling Pathways Involving Epoxidized EPA Derivatives
Epoxidized derivatives of polyunsaturated fatty acids, including EPA, are recognized as important signaling molecules. nih.gov These molecules, known as epoxyeicosatetraenoic acids (EpETEs) when derived from EPA, have been shown to possess anti-inflammatory properties. nih.gov this compound can be used as a stable, traceable precursor to study the generation and function of these signaling molecules.
Once inside the cell, the glycidyl ester is likely hydrolyzed by cellular esterases to release the epoxidized fatty acid. This liberated, deuterated EpETE can then participate in various signaling cascades. Researchers can use this tool to investigate how these specific lipid mediators modulate inflammatory pathways. For example, studies have shown that epoxides of omega-3 fatty acids can influence the cyclooxygenase (COX) and lipoxygenase (LOX) pathways nih.gov.
By treating cells (e.g., macrophages) with an inflammatory stimulus in the presence and absence of this compound, researchers can measure the production of downstream inflammatory markers, such as prostaglandins (B1171923) and leukotrienes. The deuterium (B1214612) label allows for the unambiguous identification of signaling molecules derived from the administered compound versus those produced endogenously. This helps to elucidate the precise role of EPA-derived epoxides in resolving inflammation.
Table 2: Research Findings on Epoxidized Fatty Acid Signaling
| Finding | Implication | Reference Compound(s) |
|---|---|---|
| Epoxides of ω-3 PUFAs are anti-inflammatory. | May reduce the production of pro-inflammatory prostaglandins. | Epoxides of EPA and DHA |
| Soluble epoxide hydrolase (sEH) metabolizes epoxy fatty acids to less active diols. | Inhibition of sEH can increase the levels of beneficial epoxy fatty acids. | Epoxyeicosatrienoic acids (EETs) |
Membrane Integration and Localization Studies Utilizing Labeled Glycidyl Esters
The fatty acid composition of cellular membranes significantly impacts their physical properties and the function of membrane-associated proteins. Polyunsaturated fatty acids like EPA are known to be preferentially incorporated into certain membrane domains, such as lipid rafts, where they can modulate cell signaling. researchgate.net The deuterium-labeled nature of this compound makes it an excellent tracer for studying the dynamics of membrane integration and localization.
Following cellular uptake, this compound, or its hydrolyzed form, can be incorporated into the phospholipids (B1166683) of various cellular membranes, including the plasma membrane and the membranes of organelles like the endoplasmic reticulum and mitochondria. Researchers can use cell fractionation techniques to isolate these different membrane compartments. Subsequent lipid analysis by mass spectrometry can reveal the distribution of the d5-label, indicating where the fatty acid has been integrated.
These studies can provide insights into how epoxidized fatty acids are trafficked within the cell and how they might alter the properties of specific membrane microdomains. This information is valuable for understanding how dietary fats influence cellular function at the most fundamental level. The stability of the deuterium label ensures that its location accurately reflects the fate of the parent molecule's acyl chain.
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Eicosapentaenoic Acid | EPA |
| Epoxyeicosatetraenoic Acids | EpETEs |
| Arachidonic Acid | AA |
| Docosahexaenoic Acid | DHA |
| cis-9,10-epoxystearic acid | - |
| Prostaglandins | - |
| Leukotrienes | - |
Emerging Research Directions and Future Prospects for Glycidyl Eicosapentaenoate D5
Development of Novel Labeled Standards for Oxidized Lipid Metabolomics
The study of oxidized lipids, or oxylipins, is a rapidly expanding field, as these molecules are key signaling mediators and biomarkers in inflammation, cardiovascular disease, and other pathological states. nih.govnih.gov The accurate quantification of these often low-abundance and transient molecules presents a significant analytical challenge. researchgate.net This has driven the development of novel labeled standards, such as Glycidyl (B131873) Eicosapentaenoate-d5, to improve the reliability and precision of mass spectrometry-based analyses. youtube.com
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. nih.gov When a known amount of a labeled standard like Glycidyl Eicosapentaenoate-d5 is added to a biological sample at the beginning of the extraction process, it co-elutes with its non-labeled (endogenous) counterpart. By comparing the signal intensity of the labeled standard to the endogenous analyte, researchers can correct for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer, a phenomenon known as the matrix effect. youtube.comnih.gov This ratio-based measurement is fundamental to achieving accurate and reproducible quantification. youtube.com
Deuterated standards, distinguished by their heavier mass due to the inclusion of deuterium (B1214612) atoms, are ideal for this purpose. isotope.com They are chemically identical to the endogenous compound, ensuring they behave similarly during extraction and chromatographic separation, yet are distinguishable by the mass spectrometer. The development of a diverse library of such standards is crucial for expanding the coverage of oxidized lipid metabolomics, enabling researchers to quantify a wider array of bioactive lipids involved in disease pathogenesis. nih.govresearchgate.net For instance, comprehensive metabolomic analysis has identified lipid peroxidation pathways as a prominent feature in coronary heart disease, highlighting the need for precise tools to measure these specific oxidized lipids. nih.govresearchgate.net
| Advantage | Mechanism | Impact on Research |
|---|---|---|
| Improved Accuracy | Corrects for analyte loss during sample preparation and extraction by acting as a recovery benchmark. | Enables reliable quantification of low-abundance oxidized lipids in complex biological matrices. |
| Enhanced Precision & Reproducibility | Normalizes for variations in instrument response and ionization efficiency (matrix effects). nih.gov | Allows for consistent and comparable results across different samples and experimental batches. nih.gov |
| Confident Identification | Provides a reference for chromatographic retention time and mass spectral fragmentation pattern. | Reduces ambiguity in the identification of specific lipid isomers and metabolites. |
| Absolute Quantification | Enables the creation of calibration curves to determine the exact concentration of an endogenous analyte. youtube.com | Facilitates the discovery of quantitative biomarkers for disease diagnosis and progression. nih.gov |
Integration with Multi-Omics Approaches for Holistic Biological Understanding
The true complexity of biological systems cannot be understood by examining a single class of molecules. Multi-omics is an approach that integrates data from different "omics" fields—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics/lipidomics (metabolites/lipids)—to create a comprehensive and holistic view of a biological state. nih.gov The quantitative data generated using labeled standards like this compound is a critical component of the lipidomics contribution to these larger systems biology studies.
By correlating changes in the lipidome with alterations in gene expression, protein levels, and other metabolites, researchers can build more complete models of cellular pathways and disease mechanisms. For example, a multi-omics study on a zebrafish model of Alexander disease combined transcriptomics and proteomics to reveal disruptions in several pathways, including oxidative stress and lipid metabolism. nih.gov Subsequent biochemical assays confirmed elevated lipid peroxidation. nih.gov In such a study, the use of deuterated lipid standards would be essential for the precise quantification of the specific lipids involved, thereby strengthening the link between genetic mutations, protein expression changes, and the resulting metabolic phenotype.
This integrated approach allows researchers to move beyond simple correlation to a deeper understanding of causation. nih.gov For instance, if a transcriptomic analysis reveals the upregulation of a gene encoding an oxidative enzyme, and a proteomic analysis confirms higher levels of that enzyme, a targeted lipidomics analysis using deuterated standards can then verify if this leads to an increase in specific oxidized lipid products. This provides a powerful, multi-layered validation of pathway activity, offering a more complete picture of the biological system as an interconnected network. nih.gov
| Omics Level | Technology Used | Data Generated | Role of Labeled Standards |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | Changes in gene expression (e.g., enzymes in lipid metabolism). | N/A |
| Proteomics | Mass Spectrometry (MS) | Changes in protein abundance and post-translational modifications. nih.gov | N/A |
| Lipidomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative changes in specific oxidized lipids and other lipid species. | This compound and other deuterated standards provide the accurate quantitative data needed for correlation. |
| Data Integration | Bioinformatics & Systems Biology | A holistic model linking genetic changes to protein function and metabolic output. | Ensures the lipidomics data is robust and reliable for building accurate biological models. |
Advances in High-Throughput Quantitative Lipidomics Leveraging Deuterated Tracers
The need to analyze large patient cohorts and screen extensive compound libraries has pushed the field of lipidomics towards high-throughput methods. nih.gov The goal is to increase the speed of analysis without compromising the quality and accuracy of the data. thermofisher.com Deuterated tracers like this compound are fundamental to achieving reliable quantification in these high-speed workflows.
High-throughput lipidomics often employs rapid liquid chromatography (LC) separations coupled with sensitive mass spectrometers, such as triple quadrupole systems, to analyze hundreds of samples per day. nih.govsciex.com In these setups, targeted methods are used where the instrument is programmed to look for specific lipids and their corresponding deuterated internal standards. sciex.com This targeted approach maximizes sensitivity and specificity, allowing for the rapid and accurate quantification of a large panel of lipids across many samples. sciex.com
The development of comprehensive panels of deuterated standards enables the creation of robust, automated workflows. biorxiv.org By including a deuterated standard for each class of lipid being measured, researchers can perform large-scale, quantitative profiling that is essential for clinical research and biomarker discovery. These advances allow for the detailed characterization of hundreds to thousands of lipid species within a single, rapid LC-MS run, a task that would be impossible without the precision afforded by deuterated tracers. thermofisher.com This capability is crucial for identifying subtle but significant changes in lipid profiles that are associated with disease states or drug responses.
| Feature | Traditional Lipidomics | High-Throughput Lipidomics |
|---|---|---|
| Sample Throughput | Low (tens of samples per day) | High (hundreds of samples per day). nih.gov |
| Analysis Time | Longer chromatographic runs (e.g., >30 minutes). | Shorter, rapid LC gradients (e.g., <15 minutes). biorxiv.org |
| Methodology | Often discovery-based, untargeted analysis. | Primarily targeted analysis using MRM or similar techniques. sciex.com |
| Role of Deuterated Tracers | Important for accurate quantification. | Essential for maintaining quantitative accuracy and reproducibility in rapid, automated workflows. sciex.com |
Q & A
Basic Research Questions
Q. What are the optimal chromatographic methods for separating and quantifying Glycidyl Eicosapentaenoate-d5 in complex biological matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) for precise quantification. For gas chromatography (GC), derivatization may enhance volatility. Amberlite XAD-7 is recommended as a sorbent for sample preparation due to its high retention efficiency for epoxide-containing compounds . Validate methods using deuterated internal standards to correct for matrix effects and ensure reproducibility .
Q. How can researchers ensure the reproducibility of this compound synthesis?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst) in detail, and characterize intermediates via nuclear magnetic resonance (NMR) and MS. For reproducibility, include step-by-step protocols in supplementary materials, adhering to guidelines that emphasize transparency in experimental procedures . Cross-validate purity assessments using orthogonal techniques (e.g., thin-layer chromatography and HPLC) .
Q. What strategies are effective in characterizing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature, and light. Monitor degradation products using HPLC-MS and compare results to baseline stability data. Storage stability on sorbents like Amberlite XAD-7 should be tested for long-term preservation . Include statistical analysis (e.g., Arrhenius modeling) to predict shelf life .
Advanced Research Questions
Q. How do deuterium isotope effects influence the reactivity of this compound compared to its non-deuterated counterpart?
- Methodological Answer : Perform kinetic studies under identical reaction conditions (e.g., nucleophilic substitution reactions) to compare rate constants (kH/kD). Use isotopic labeling and NMR spectroscopy to track deuterium retention in products. Theoretical calculations (DFT) can model isotopic effects on transition states . Address contradictions in literature by replicating prior experiments with stricter controls .
Q. What experimental frameworks are suitable for resolving contradictory data on the biological activity of this compound?
- Methodological Answer : Apply the PICOT framework to structure investigations:
- P opulation: Cell lines or animal models relevant to the study.
- I ntervention: Dose ranges and administration routes.
- C omparison: Non-deuterated analogs and controls.
- O utcome: Quantitative metrics (e.g., IC50, metabolic flux).
- T ime: Temporal effects on activity .
Use meta-analysis to reconcile discrepancies, ensuring datasets are normalized and confounding variables (e.g., solvent choice) are accounted for .
Q. How can researchers design studies to evaluate the metabolic fate of this compound in vivo?
- Methodological Answer : Employ stable isotope tracing with LC-MS/MS to track deuterium incorporation into metabolites. Use knockout animal models to identify enzymatic pathways involved in epoxide hydrolysis. Validate findings against isotopic dilution assays and computational models of metabolic networks . Document raw data comprehensively to enable cross-study comparisons .
Q. What analytical challenges arise when quantifying trace-level this compound in environmental samples, and how can they be mitigated?
- Methodological Answer : Challenges include matrix interference and low recovery rates. Optimize solid-phase extraction (SPE) protocols using mixed-mode sorbents (e.g., XAD-7 + activated charcoal) . Implement isotope dilution mass spectrometry (IDMS) with deuterated surrogates to correct for losses. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Methodological Considerations
- Data Analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions . For statistical rigor, apply ANOVA or multivariate regression to identify significant variables .
- Ethical Compliance : Ensure studies involving biological systems adhere to institutional review protocols. Disclose conflicts of interest and funding sources .
- Literature Integration : Compare results with prior studies using systematic reviews, highlighting gaps (e.g., unexplored deuterium effects) and proposing mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
